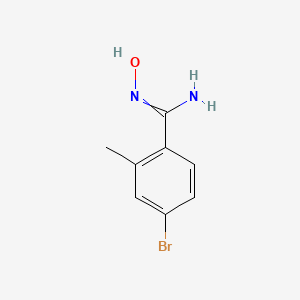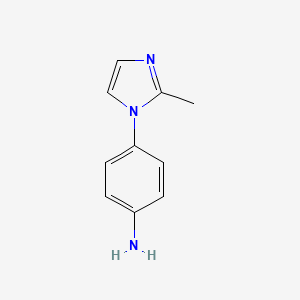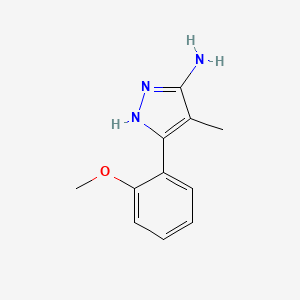
4-Bromo-N-hidroxi-2-metil-benzamidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Bromo-N-hydroxy-2-methyl-benzamidine is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in enzyme inhibition studies, particularly for serine proteases.
Industry: It is used in the synthesis of specialty chemicals and intermediates.
Análisis Bioquímico
Biochemical Properties
4-Bromo-N-hydroxy-2-methyl-benzamidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to interact with proteases, which are enzymes that break down proteins, and can inhibit their activity by forming stable complexes with them .
Cellular Effects
The effects of 4-Bromo-N-hydroxy-2-methyl-benzamidine on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, this compound can alter the normal functioning of cells, leading to changes in cellular behavior and responses. For example, it can affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and development .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-N-hydroxy-2-methyl-benzamidine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound can form covalent bonds with specific amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-N-hydroxy-2-methyl-benzamidine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained inhibition of target enzymes, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 4-Bromo-N-hydroxy-2-methyl-benzamidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect without causing harm to the organism .
Metabolic Pathways
4-Bromo-N-hydroxy-2-methyl-benzamidine is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. For example, the compound can inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-N-hydroxy-2-methyl-benzamidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on target enzymes .
Subcellular Localization
The subcellular localization of 4-Bromo-N-hydroxy-2-methyl-benzamidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its inhibitory effects on target enzymes and influence cellular processes. For example, the compound can accumulate in the nucleus, where it can affect gene expression and cellular responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine typically involves the bromination of 2-methylbenzamidine followed by hydroxylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The hydroxylation step can be achieved using hydroxylamine or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for 4-Bromo-N-hydroxy-2-methyl-benzamidine are not widely documented. the process likely involves large-scale bromination and hydroxylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-hydroxy-2-methyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamidines, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-hydroxy-2-methyl-benzamidine involves its interaction with specific molecular targets, such as serine proteases. The compound inhibits these enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-hydroxybenzoic acid
- 3-Bromo-4-methylbenzonitrile
- 4-Bromo-2-methylbenzaldehyde
Uniqueness
4-Bromo-N-hydroxy-2-methyl-benzamidine is unique due to its specific inhibitory action on serine proteases, which distinguishes it from other brominated benzamidine derivatives. Its hydroxyl group also provides additional reactivity and binding potential, enhancing its utility in various applications.
Propiedades
IUPAC Name |
4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNDXOXCHFSJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391609 |
Source


|
| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-27-1 |
Source


|
| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)






![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)
![2-[[4-(2-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1306583.png)
